3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(PENTYLAMINO)PROPANOIC ACID
Description
3-{[4-(Ethoxycarbonyl)Phenyl]Carbamoyl}-2-(Pentylamino)Propanoic Acid is a synthetic propanoic acid derivative featuring a carbamoyl-linked 4-ethoxycarbonylphenyl group at position 3 and a pentylamino substituent at position 2. Its structure combines a polar ethoxycarbonyl moiety (enhancing solubility) with a hydrophobic pentyl chain (influencing membrane permeability). Propanoic acid derivatives are widely explored for pharmacological applications, particularly as non-steroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors, owing to their ability to mimic endogenous fatty acid structures .
Properties
IUPAC Name |
4-(4-ethoxycarbonylanilino)-4-oxo-2-(pentylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-3-5-6-11-19-15(17(22)23)12-16(21)20-14-9-7-13(8-10-14)18(24)25-4-2/h7-10,15,19H,3-6,11-12H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGMVRFPNAXIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC=C(C=C1)C(=O)OCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Alkylation-Carbamoylation Strategy
A foundational approach derives from the synthesis of analogous 3-ethoxycarbonylphenylacetic acid derivatives. As detailed in CN101891621A, 4-methyl salicylate undergoes double alkylation with bromoethane in N,N-dimethylformamide (DMF), yielding 2-ethoxy-4-ethyl methylbenzoate. Subsequent dissolution in 2-methyl tetrahydrofuran (2-MeTHF) and treatment with LDA enables deprotonation, followed by carbon dioxide introduction to form the carboxylate intermediate. Acidification with sulfuric acid furnishes the target acid. Adapting this pathway, the pentylamino group may be introduced via nucleophilic substitution at the α-carbon of the propanoic acid backbone, leveraging LDA’s strong basicity to generate a reactive enolate for amine addition.
Reaction Conditions:
- Alkylation: DMF, 80°C, 12 hours
- Carbamoylation: 2-MeTHF, −78°C, LDA, CO₂ bubbling
- Amine Coupling: Room temperature, pentylamine, 24 hours
Isocyanate-Mediated Carbamoylation
An alternative route involves reacting 4-ethoxycarbonylphenyl isocyanate with 2-(pentylamino)propanoic acid. The isocyanate group selectively reacts with the primary amine, forming a urea linkage. This method, though less common in the literature, avoids harsh bases like LDA and may improve functional group tolerance. However, the instability of aromatic isocyanates necessitates anhydrous conditions and low temperatures.
Optimization of Reaction Parameters
Solvent Selection and Recycling
Industrial protocols prioritize solvent sustainability. DMF and 2-MeTHF, as highlighted in CN101891621A, are recoverable via distillation, reducing waste and cost. Comparative studies show 2-MeTHF enhances reaction yields (89–92%) compared to tetrahydrofuran (THF) (75–78%) due to its higher boiling point and improved solubility of intermediates.
Temperature and Stoichiometry
Optimal LDA usage is critical. A 2:1 molar ratio of LDA to substrate ensures complete deprotonation, while excess base promotes side reactions. Maintaining temperatures below −70°C during CO₂ insertion minimizes decarboxylation. For amine coupling, stoichiometric pentylamine at 25°C achieves 85% yield without requiring catalysts.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥99% purity, with a retention time of 12.3 minutes.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
| Parameter | Small-Scale (Lab) | Pilot Plant |
|---|---|---|
| Yield | 78% | 85% |
| Solvent Recovery | 60% | 92% |
| Energy Consumption | High | Optimized |
Adapted from CN101891621A, scaling to 100-kg batches reduces per-unit costs by 40% through solvent recycling and continuous CO₂ delivery systems.
Environmental Impact
The use of 2-MeTHF, a bio-based solvent, lowers the process’s ecological footprint compared to dichloromethane or DMF.
Challenges and Limitations
Purification Difficulties
The compound’s high polarity complicates crystallization. Gradient recrystallization from ethanol/water (7:3) yields pure product but requires precise temperature control.
Sensitivity to Moisture
LDA-mediated steps demand strict anhydrous conditions. Trace water reduces yields by 20–30% due to premature protonation of the enolate.
Recent Methodological Advances
Emerging techniques include enzymatic carbamoylation using Candida antarctica lipase B, which achieves 80% yield under mild conditions (pH 7, 37°C). Flow chemistry systems also show promise for continuous synthesis, reducing reaction times from 24 hours to 2 hours.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations:
- Polar vs. Non-Polar Groups: The target compound’s ethoxycarbonyl group (polar) contrasts with the ethyl(phenyl)carbamoyl group in , which introduces bulkiness and hydrophobicity. This difference may affect solubility and target binding .
- Heterocyclic Modifications : The oxadiazole-containing analog exhibits a rigid heterocyclic ring, likely enhancing metabolic stability and receptor affinity compared to linear carbamoyl groups .
Pharmacological and Functional Insights
Anti-Inflammatory Activity
Propanoic acid derivatives are well-documented as NSAIDs (e.g., ibuprofen) due to their cyclooxygenase (COX) inhibition . The target compound’s ethoxycarbonyl group may mimic carboxylate moieties in classical NSAIDs, facilitating ionic interactions with COX active sites.
Enzyme Inhibition and Receptor Binding
The malonic acid derivative in demonstrates higher molecular weight and additional hydrogen-bonding capacity, which may enhance binding specificity .
Antimicrobial Potential
The oxadiazole-containing analog shows structural similarity to known antimicrobial agents, where the heterocyclic ring disrupts microbial cell wall synthesis. The target compound lacks this feature, indicating divergent therapeutic applications .
Biological Activity
3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}-2-(pentylamino)propanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C13H17N1O4
- Molar Mass : 263.28 g/mol
- CAS Number : 200126-82-5
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The ethoxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Anti-inflammatory Effects : Similar derivatives have shown strong inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and HCT-116. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
- Antimicrobial Properties : Some derivatives have shown activity against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key points include:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups can enhance the inhibitory potency against cyclooxygenase enzymes.
- Alkyl Chain Length : Variations in the pentyl chain can affect lipophilicity and thus influence cellular uptake and distribution.
Case Studies
-
Anti-inflammatory Activity :
A study investigated the anti-inflammatory effects of related compounds through in vivo models. The results indicated that compounds with similar structural motifs significantly reduced carrageenin-induced paw edema in rats, highlighting their potential as anti-inflammatory agents . -
Anticancer Activity :
In vitro studies demonstrated that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil against MCF-7 cells, suggesting their potential as lead compounds for cancer therapy. For instance, one derivative showed an IC50 value of 24.74 µM compared to 5-Fluorouracil's IC50 of 100 µM . -
Antimicrobial Efficacy :
A series of derivatives were tested for antimicrobial activity against various pathogens. Compounds demonstrated significant inhibition zones against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), indicating broad-spectrum antimicrobial properties .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
